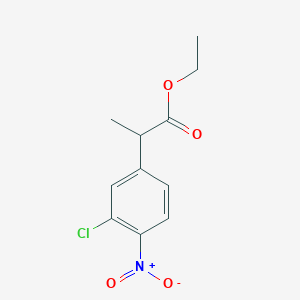

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate

Descripción general

Descripción

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of phenylpropanoate, characterized by the presence of a chloro and nitro group on the phenyl ring.

Métodos De Preparación

The synthesis of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate typically involves the esterification of 2-(3-chloro-4-nitrophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity.

Análisis De Reacciones Químicas

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Aplicaciones Científicas De Investigación

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is used in scientific research for:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is investigated for its potential as a precursor in the development of drugs with antimicrobial and anti-inflammatory properties.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(3-chloro-4-nitrophenyl)propanoate depends on its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways .

Comparación Con Compuestos Similares

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate can be compared with similar compounds such as:

Ethyl 3-(4-nitrophenyl)propanoate: Lacks the chloro group, which may affect its reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical and chemical properties.

Actividad Biológica

Ethyl 2-(3-chloro-4-nitrophenyl)propanoate is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a propanoate group attached to a phenyl ring that is further substituted with a chlorine atom and a nitro group. The molecular formula for this compound is .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.68 g/mol |

| CAS Number | 50537-08-1 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing nitro groups have been shown to possess significant antibacterial activity against various strains of bacteria. This compound may share these properties, although specific data on its antimicrobial efficacy are scarce.

Anticancer Potential

Preliminary studies suggest that compounds with nitro and halogen substituents can exhibit anticancer activity. For example, some nitro-substituted phenyl compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. This compound may warrant investigation in this context.

Study on Structural Analogues

A comparative study involving structurally similar compounds highlighted the influence of substituents on biological activity. Ethyl 2-(3-bromo-4-nitrophenyl)propanoate exhibited higher cytotoxicity than its chloro counterpart, suggesting that the electronic properties imparted by halogen atoms significantly affect biological interactions .

Pharmacological Insights

In a review focusing on the pharmacological profiles of nitro-substituted compounds, it was noted that such compounds often exhibit diverse activities, including anti-inflammatory and anticancer effects. The review emphasized the need for further exploration into how variations in substituents like chlorine and nitro groups can enhance or diminish these activities .

Propiedades

IUPAC Name |

ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-17-11(14)7(2)8-4-5-10(13(15)16)9(12)6-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYLPVMDRALBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528566 | |

| Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50537-08-1 | |

| Record name | Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.